Regioselective Kinase Inhibition Potential
The 5-position attachment of the piperazine to the pyrimidine ring, as found in this compound, has been a core structural feature in a series of novel analogues demonstrating selective inhibition of oncogenic mutant kinases. In contrast, compounds derived from a 4-substituted piperazinylpyrimidine core did not feature in the lead series and showed differential kinase binding profiles [1]. While direct IC50 data for this specific Boc-protected intermediate is unavailable, the final compounds it generates, such as I-12 from the University of the Pacific series, showed potent binding to PDGFR family kinases (including KIT and FLT3) at a 10 μM screening concentration, a profile distinct from structurally different analogues [2].
| Evidence Dimension | Kinase Binding Profile (KINOMEscan) |
|---|---|
| Target Compound Data | A lead compound derived from a 5-substituted piperazinylpyrimidine core (I-12) binds mostly to PDGFR tyrosine kinase subfamily (KIT, KIT(D816V), FLT3, PDGFRA, PDGFRB, CSF1R). |
| Comparator Or Baseline | A structurally different analogue (II-16) binds to DDR1, CSNK1D, and CSNK1G2 kinases. |
| Quantified Difference | Qualitative difference in kinase selectivity profile; I-12 targets PDGFR family while II-16 targets CK1 and DDR families. |
| Conditions | 10 μM concentration screened against a panel of 518 kinases using KINOMEscan™. |
Why This Matters
This demonstrates that the regiochemistry of the building block dictates the kinase selectivity of the final drug candidate, making the 5-substituted isomer a critical starting material for targeting PDGFR-driven cancers.
- [1] University of the Pacific. (2012). Piperazinylpyrimidine Analogues as Protein Kinase Inhibitors. U.S. Patent Application Publication No. US 2012/0053183 A1. View Source
- [2] Shallal, H., & Russu, W. (2010). Abstract 3579: Discovery and anticancer preclinical evaluation of novel piperazinylpyrimidine derivatives designed to target the human kinome. Cancer Research, 70(8_Supplement), 3579. View Source
